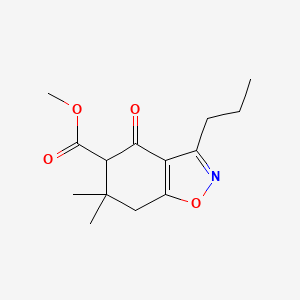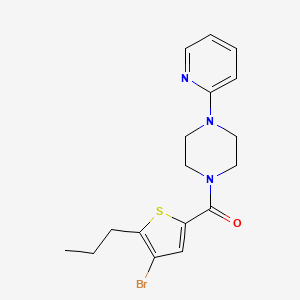![molecular formula C16H17ClN2O4S B4933601 5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B4933601.png)
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide is an organic compound with the molecular formula C16H17ClN2O4S. It is known for its role as an intermediate in the synthesis of glyburide, a second-generation sulfonylurea drug used to treat type 2 diabetes . This compound is also referred to as 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide involves several steps:
Chlorination: 5-chlorosalicylic acid is prepared by chlorinating salicylic acid under light exposure.
Methylation: The chlorinated product is methylated using dimethyl sulfate to form 5-chloro-2-methoxybenzoic acid.
Formation of Acid Chloride: The methoxybenzoic acid is then converted to 5-chloro-2-methoxybenzoyl chloride using thionyl chloride.
Amidation: The benzoyl chloride reacts with ethylamine to form N-ethyl-5-chloro-2-methoxybenzamide.
Sulfonation and Amination: The final step involves sulfonation with chlorosulfonic acid followed by amination with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets:
NLRP3 Inflammasome Inhibition: This compound inhibits the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses.
Molecular Pathways: The inhibition of the NLRP3 inflammasome affects downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18.
Comparación Con Compuestos Similares
Similar Compounds
Glipizide: Another sulfonylurea drug with a similar structure and mechanism of action.
Glimepiride: A third-generation sulfonylurea with enhanced potency and a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of glyburide. Its ability to inhibit the NLRP3 inflammasome also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-3-18-24(21,22)13-7-5-12(6-8-13)19-16(20)14-10-11(17)4-9-15(14)23-2/h4-10,18H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLESSOWJKBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4933519.png)
![5-Acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4933522.png)
![2-Methyl-5-[4-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]piperazin-1-yl]pyridazin-3-one](/img/structure/B4933524.png)
![2'-(Propanoyloxy)-[1,1'-binaphthalen]-2-YL propanoate](/img/structure/B4933531.png)
![N-[4-(cyanomethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4933537.png)
![(5E)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4933538.png)

![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)


![methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4933581.png)

![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
